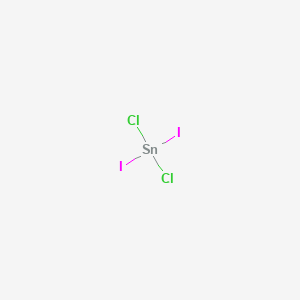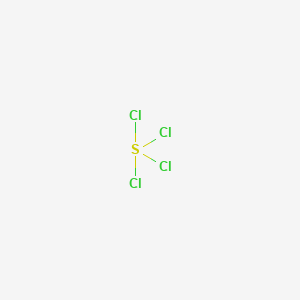![molecular formula C7H4ClNO B084871 6-Chlorobenzo[C]isoxazole CAS No. 14313-60-1](/img/structure/B84871.png)
6-Chlorobenzo[C]isoxazole
Vue d'ensemble
Description
6-Chlorobenzo[C]isoxazole is a chemical compound with the molecular formula C7H4ClNO . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular weight of 6-Chlorobenzo[C]isoxazole is 153.56 g/mol . The InChI string is InChI=1S/C7H4ClNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H , and the canonical SMILES string is C1=CC2=CON=C2C=C1Cl .Physical And Chemical Properties Analysis
The molecular weight of 6-Chlorobenzo[C]isoxazole is 153.56 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 131 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities : A derivative, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, has been synthesized and studied for its antimicrobial and antioxidant activities. It displayed significant results against both Gram-positive and Gram-negative bacteria, as well as eukaryotes. Additionally, its antioxidant activity was determined using various methods such as DPPH radical scavenging and metal chelating (Eryılmaz, Gul, Inkaya, İdil, & Özdemir, 2016).
Synthesis and Antifungal Activity : Another study focused on the ultrasonic-assisted synthesis of bis-isoxazole derivatives, specifically targeting antifungal properties. Compounds synthesized in this study showed promising results against Candida albicans, with some derivatives exhibiting better antifungal activity than the standard drug itraconazole (Feng, Li, Zhang, Fu, Zhang, & Gu, 2021).
Catalytic Mechanism Study in Dehalogenase : A study investigated the dehalogenation mechanism of 4-chlorobenzoyl CoA by 4-chlorobenzoyl CoA dehalogenase, which provides insights into the biochemical processes involving chlorobenzoate compounds. This research used quantum mechanical methods to elucidate the reaction mechanism (Y. and & Bruice, 1997).
Antiviral Activity and Synthesis : The synthesis of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides starting from 4-chlorobenzoic acid was studied, showing potential antiviral activity against the tobacco mosaic virus. This study highlights the synthesis process and the bioassay tests for antiviral properties (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Applications in Medicinal Chemistry : Isoxazole derivatives, including 6-chlorobenzo[c]isoxazole, have been reported to have a broad spectrum of applications in medicinal chemistry. They are used for antimicrobial, anticancer, antitumor, antitubercular, analgesic, anti-inflammatory, antidepressant, and anticonvulsant activities. Additionally, they have applications in agriculture as herbicides and insecticides, and in organic materials as semiconductors and liquid crystals (Duc & Dung, 2021).
Photophysical Properties for Electronic Materials : A study focused on the synthesis and analysis of the structural and photophysical properties of a novel bis (phenylisoxazolyl) benzene compound. This research aimed at exploring the application of isoxazoles in electronic organic materials, highlighting their potential in photovoltaic device applications (de Brito, Corrêa, Pinto, Matos, Tenorio, Taylor, & Cazati, 2018).
Orientations Futures
There is a growing interest in developing alternate metal-free synthetic routes for the synthesis of isoxazoles, including 6-Chlorobenzo[C]isoxazole . Additionally, there is potential for further exploration in the development of more potent and specific analogs of isoxazole-based compounds for various biological targets .
Propriétés
IUPAC Name |
6-chloro-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQUJINZKQUIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CON=C2C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311425 | |
| Record name | 6-Chloro-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorobenzo[C]isoxazole | |
CAS RN |
14313-60-1 | |
| Record name | 6-Chloro-2,1-benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14313-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





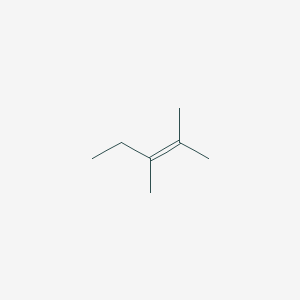
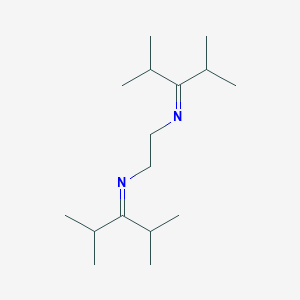

![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
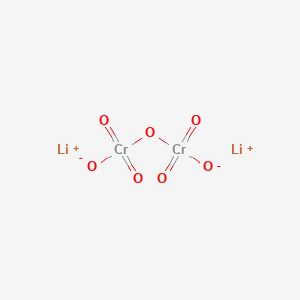


![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
